

Spectroscopic Profile of 5-Bromothiazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromothiazole-2-carbaldehyde

Cat. No.: B1294191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Bromothiazole-2-carbaldehyde**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

5-Bromothiazole-2-carbaldehyde is a halogenated thiazole derivative with the molecular formula C₄H₂BrNOS.[1] Its structure, featuring a bromine atom at the 5-position and an aldehyde group at the 2-position of the thiazole ring, makes it a valuable building block in medicinal chemistry and materials science.

Molecular Weight: 192.03 g/mol Exact Mass: 190.90405 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **5-Bromothiazole-2-carbaldehyde** provide key insights into its chemical environment.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum reveals the presence and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.91	s	1H	Aldehyde proton (-CHO)
8.53	s	1H	Thiazole proton (H-4)

Spectra recorded on a 400 MHz instrument in DMSO-d6.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
183.9	Aldehyde carbon (C=O)
164.5	Thiazole carbon (C-2)
150.3	Thiazole carbon (C-4)
121.2	Thiazole carbon (C-5)

Spectra recorded on a 101 MHz instrument in DMSO-d6.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromothiazole-2-carbaldehyde** is expected to exhibit characteristic absorption bands for the aldehyde and the aromatic thiazole ring. While a specific experimental spectrum is not readily available in the searched literature, the expected characteristic peaks are listed below based on established principles for similar compounds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850-2750	Medium	C-H stretch of the aldehyde
~1700-1680	Strong	C=O stretch of the aromatic aldehyde
~1550-1450	Medium to Strong	C=C and C=N stretching of the thiazole ring
~800-700	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Expected Molecular Ion Peak: The mass spectrum of **5-Bromothiazole-2-carbaldehyde** will show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity for the molecular ion (M^+) and $M+2$, corresponding to the isotopes ^{79}Br and ^{81}Br .

- $[M]^+$: m/z ≈ 191
- $[M+2]^+$: m/z ≈ 193

Expected Fragmentation: Common fragmentation patterns for aldehydes include the loss of the aldehyde proton ($M-1$) or the entire formyl group ($M-29$). The thiazole ring is relatively stable and may remain intact as a major fragment.

Experimental Protocols

While the specific experimental protocols for the cited data were not detailed in the available resources, the following are general methodologies for obtaining such spectroscopic data.

NMR Spectroscopy

A sample of **5-Bromothiazole-2-carbaldehyde** would be dissolved in a deuterated solvent, such as DMSO-d6. The ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **5-Bromothiazole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Bromothiazole-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromothiazole-2-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294191#spectroscopic-data-of-5-bromothiazole-2-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com